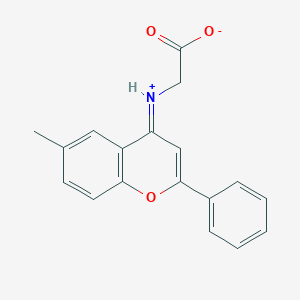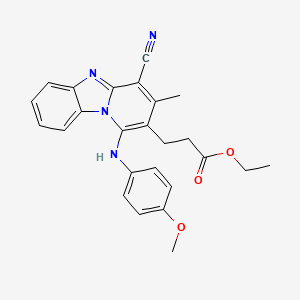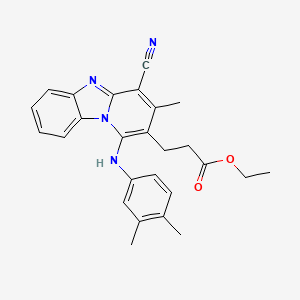![molecular formula C21H11BrN8O2 B7757287 6-amino-7-(6-bromo-4-oxo-1H-quinazolin-2-yl)-5-(furan-2-ylmethyl)pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B7757287.png)
6-amino-7-(6-bromo-4-oxo-1H-quinazolin-2-yl)-5-(furan-2-ylmethyl)pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-amino-7-(6-bromo-4-oxo-1H-quinazolin-2-yl)-5-(furan-2-ylmethyl)pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a quinazoline core, a pyrrolo[2,3-b]pyrazine moiety, and various functional groups, makes it an interesting subject for chemical and biological research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-7-(6-bromo-4-oxo-1H-quinazolin-2-yl)-5-(furan-2-ylmethyl)pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile typically involves multi-step reactions starting from readily available starting materials. One common approach involves the initial formation of the quinazoline core through the reaction of 2-aminobenzamides with thiols under transition-metal-free conditions . The final steps involve the functionalization of the core structure to introduce the amino, bromo, and furan-2-ylmethyl groups under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of catalytic processes, continuous flow reactors, and other advanced techniques to streamline the synthesis and reduce costs .
Análisis De Reacciones Químicas
Types of Reactions
6-amino-7-(6-bromo-4-oxo-1H-quinazolin-2-yl)-5-(furan-2-ylmethyl)pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The bromo group in the quinazoline core can be substituted with other nucleophiles to create a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide (DMSO), and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can produce a wide range of quinazoline derivatives with different functional groups .
Aplicaciones Científicas De Investigación
6-amino-7-(6-bromo-4-oxo-1H-quinazolin-2-yl)-5-(furan-2-ylmethyl)pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 6-amino-7-(6-bromo-4-oxo-1H-quinazolin-2-yl)-5-(furan-2-ylmethyl)pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the signaling pathways that promote cell proliferation and survival . This makes it a potential candidate for cancer therapy, as it can selectively target cancer cells while sparing normal cells.
Comparación Con Compuestos Similares
Similar Compounds
Quinazolin-4(3H)-ones: These compounds share the quinazoline core and have similar biological activities.
Pyrrolo[2,3-b]pyridines: These derivatives also contain the pyrrolo[2,3-b] moiety and are known for their kinase inhibitory properties.
Uniqueness
What sets 6-amino-7-(6-bromo-4-oxo-1H-quinazolin-2-yl)-5-(furan-2-ylmethyl)pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile apart is its unique combination of functional groups and structural features, which confer distinct biological activities and make it a versatile compound for various applications .
Propiedades
IUPAC Name |
6-amino-7-(6-bromo-4-oxo-1H-quinazolin-2-yl)-5-(furan-2-ylmethyl)pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11BrN8O2/c22-10-3-4-13-12(6-10)21(31)29-19(27-13)16-17-20(28-15(8-24)14(7-23)26-17)30(18(16)25)9-11-2-1-5-32-11/h1-6H,9,25H2,(H,27,29,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BINJRUOTDQJGCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN2C(=C(C3=NC(=C(N=C32)C#N)C#N)C4=NC(=O)C5=C(N4)C=CC(=C5)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)CN2C(=C(C3=NC(=C(N=C32)C#N)C#N)C4=NC(=O)C5=C(N4)C=CC(=C5)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11BrN8O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 2-({(2E)-2-cyano-3-[4-(propan-2-yl)phenyl]prop-2-enoyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B7757207.png)
![methyl 2-[[(E)-3-(4-butoxyphenyl)-2-cyanoprop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B7757216.png)
![methyl 2-[[(E)-2-cyano-3-(4-propan-2-ylphenyl)prop-2-enoyl]amino]-4-phenylthiophene-3-carboxylate](/img/structure/B7757223.png)
![methyl 2-[[(E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl]amino]-4-phenylthiophene-3-carboxylate](/img/structure/B7757226.png)



![Ethyl 3-[1-(3-chloro-4-methylanilino)-4-cyano-3-methylpyrido[1,2-a]benzimidazol-2-yl]propanoate](/img/structure/B7757253.png)
![11-[(2-Phenylethyl)amino]-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B7757254.png)

![6-amino-5-[2-(3,4-dimethoxyphenyl)ethyl]-7-(4-oxo-1H-quinazolin-2-yl)pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B7757275.png)
![6-amino-5-benzyl-7-(6-bromo-4-oxo-1H-quinazolin-2-yl)pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B7757284.png)
![5-[(Z)-cyano-(3-ethyl-1H-benzimidazol-2-ylidene)methyl]-6-(4-methylpiperazin-1-yl)pyrazine-2,3-dicarbonitrile](/img/structure/B7757292.png)
![5-[(Z)-cyano-(3-ethyl-1H-benzimidazol-2-ylidene)methyl]-6-piperidin-1-ylpyrazine-2,3-dicarbonitrile](/img/structure/B7757293.png)
